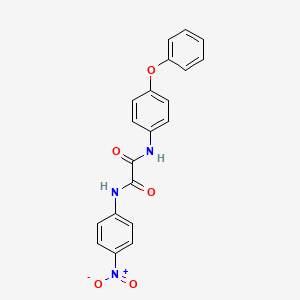

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Description

N1-(4-Nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) core flanked by two aryl groups. The N1-position is substituted with a 4-nitrophenyl group (electron-withdrawing nitro group at the para position), while the N2-position features a 4-phenoxyphenyl group (bulky phenoxy substituent).

Properties

IUPAC Name |

N-(4-nitrophenyl)-N'-(4-phenoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c24-19(21-14-6-10-16(11-7-14)23(26)27)20(25)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEOAANTYZKYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves the reaction of 4-nitroaniline with 4-phenoxyaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 4-nitroaniline and 4-phenoxyaniline in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

Step 3: Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 4: Quench the reaction with water and extract the product with an organic solvent.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Hydrolysis: The oxalamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

Reduction: 4-aminoaniline and 4-phenoxyaniline.

Substitution: Various substituted phenoxy derivatives.

Hydrolysis: 4-nitroaniline, 4-phenoxyaniline, and oxalic acid.

Scientific Research Applications

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The phenoxy group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) at N1 reduce synthetic yields (e.g., 23% for compound 22) due to steric hindrance or electronic deactivation during coupling reactions . The nitro group in the target compound may similarly challenge synthesis efficiency.

- For example, adamantyl derivatives exhibit high melting points (>210°C) and enzyme inhibitory activity .

- Regulatory-approved compounds like S336 demonstrate that oxalamides with methoxy and heterocyclic groups (e.g., pyridinyl) are safe for consumption, highlighting substituent-dependent toxicological profiles .

Antiviral and Enzyme Inhibitory Activity

- HIV Entry Inhibitors: Compounds like BNM-III-170 () with chlorophenyl and guanidinomethyl groups exhibit antiviral activity by targeting the CD4-binding site . The nitro group in the target compound may enhance electrophilic interactions with viral proteins.

- Stearoyl-CoA Desaturase (SCD1) Inhibitors : Analogs with methoxyphenethyl groups (e.g., compound 21) show cytochrome P450 4F11-activated SCD1 inhibition, a mechanism relevant to metabolic disorders .

- Soluble Epoxide Hydrolase (sEH) Inhibitors : Adamantyl-substituted oxalamides () demonstrate potent sEH inhibition, suggesting that bulky substituents improve enzyme binding .

Physicochemical and Toxicological Profiles

- Solubility: Methoxy and hydroxy groups (e.g., compound 16 in ) enhance aqueous solubility, whereas nitro and phenoxy groups may reduce it due to hydrophobicity .

- Toxicity: Regulatory evaluations () establish NOEL (No Observed Adverse Effect Level) values for flavoring oxalamides (e.g., 100 mg/kg/day for S336).

Biological Activity

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme modulation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H20N2O4

- Molecular Weight : 392.42 g/mol

- CAS Number : 899743-66-9

This compound features two distinct aromatic moieties, which may contribute to its biological interactions.

This compound has been studied for its ability to modulate various cellular activities. It primarily acts as an inhibitor of specific protein kinases involved in cellular proliferation and survival pathways. The following mechanisms have been proposed:

- Protein Kinase Inhibition : The compound has shown promise in inhibiting kinases such as c-Kit, which is associated with uncontrolled cell proliferation in various cancers .

- Cellular Proliferation Modulation : By interfering with signaling pathways, it may induce apoptosis in cancer cells, making it a candidate for further therapeutic development .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HePG2 (liver cancer) | 0.29 | |

| Caco-2 (colon cancer) | 0.90 | |

| MCF7 (breast cancer) | 0.51 |

These results indicate that this compound exhibits significant cytotoxicity comparable to established chemotherapeutics like doxorubicin.

Case Studies

- Study on c-Kit Inhibition :

- Antimalarial Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenoxy and nitrophenyl groups can significantly affect the compound's potency and selectivity for specific targets. Variations in substitution patterns have been explored to enhance efficacy while reducing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.